N-(Hex-5-EN-1-YL)benzenesulfonamide
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Overview
Description
N-(Hex-5-EN-1-YL)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound features a hex-5-en-1-yl group attached to a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-5-EN-1-YL)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hex-5-en-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
C6H5SO2Cl+NH2(CH2)5CH=CH2→C6H5SO2NH(CH2)5CH=CH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
N-(Hex-5-EN-1-YL)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The double bond in the hex-5-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(Hex-5-EN-1-YL)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Hex-5-EN-1-YL)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the hex-5-en-1-yl group.
N-Phenylbenzenesulfonamide: Contains a phenyl group instead of the hex-5-en-1-yl group.
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains an oxazole ring instead of the hex-5-en-1-yl group.
Uniqueness
N-(Hex-5-EN-1-YL)benzenesulfonamide is unique due to the presence of the hex-5-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
CAS No. |
62035-86-3 |
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Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-hex-5-enylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-2-3-4-8-11-13-16(14,15)12-9-6-5-7-10-12/h2,5-7,9-10,13H,1,3-4,8,11H2 |
InChI Key |
NYHYBFVCPGQIJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCNS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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